N1,N3-Dihydroxyisophthalimidamide
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Overview
Description
N1,N3-Dihydroxyisophthalimidamide is a chemical compound with the molecular formula C8H10N4O2 It is known for its unique structure, which includes two hydroxyl groups attached to an isophthalimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dihydroxyisophthalimidamide typically involves the reaction of isophthalic acid with hydroxylamine. The process can be summarized in the following steps:
Formation of Isophthalic Acid Derivative: Isophthalic acid is first converted into an intermediate, such as isophthaloyl chloride, through a reaction with thionyl chloride.
Reaction with Hydroxylamine: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form this compound.
The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of isophthalic acid and hydroxylamine are handled in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N1,N3-Dihydroxyisophthalimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isophthalic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
N1,N3-Dihydroxyisophthalimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1,N3-Dihydroxyisophthalimidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Isophthalamidoxime: Similar in structure but lacks the hydroxyl groups.
Isophthalic Acid: The parent compound from which N1,N3-Dihydroxyisophthalimidamide is derived.
N1,N3-Dimethylisophthalimidamide: A derivative with methyl groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other isophthalimidamide derivatives and valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-N',3-N'-dihydroxybenzene-1,3-dicarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(11-13)5-2-1-3-6(4-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXOIYJLJWAUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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